molecular formula C18H22N2O3S B2731223 1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2178771-02-1

1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2731223
CAS No.: 2178771-02-1
M. Wt: 346.45
InChI Key: RVIFPLPRZAIIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-4-((1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H22N2O3S and its molecular weight is 346.45. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Properties

Pyridine derivatives have been studied for their insecticidal properties against various pests. For example, Bakhite et al. (2014) synthesized several pyridine derivatives and tested them for toxicity against the cowpea aphid, Aphis craccivora Koch. Among these compounds, one demonstrated insecticidal activity approximately four times that of the commercial insecticide acetamiprid, indicating the potential of pyridine derivatives in developing new, more effective insecticides (Bakhite et al., 2014).

Antimicrobial and Antioxidant Activities

Pyridine and fused pyridine derivatives have also been synthesized and evaluated for their antimicrobial and antioxidant activities. Flefel et al. (2018) prepared a series of novel pyridine-based compounds and subjected them to antimicrobial and antioxidant activity screenings. This research suggests the potential of pyridine derivatives in pharmaceutical applications, particularly in the development of new antimicrobial agents (Flefel et al., 2018).

Heterocyclic Synthesis

Pyridine derivatives serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. Fadda et al. (2012) utilized enaminonitriles derived from pyrazole and pyridine for synthesizing a range of pyrazole, pyridine, and pyrimidine derivatives. These compounds have significant potential in drug development due to their diverse biological activities (Fadda et al., 2012).

Thionation Reactions

Pyridine compounds have been used in thionation reactions, where sulfur atoms are introduced into organic molecules. Bergman et al. (2011) explored the use of a P4S10-pyridine complex for thionating various substrates, demonstrating the versatility of pyridine derivatives in synthetic organic chemistry (Bergman et al., 2011).

Anticancer Research

Kumar et al. (2013) synthesized 2-oxo-2H-chromenylpyrazolecarboxylates, closely related to pyridine derivatives, and evaluated their anticancer activity. This research indicates the potential of pyridine-based compounds in developing new anticancer agents, highlighting the importance of such compounds in therapeutic research (Kumar et al., 2013).

Properties

IUPAC Name

1,6-dimethyl-4-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-9-16(11-17(21)19(13)2)23-15-3-6-20(7-4-15)18(22)10-14-5-8-24-12-14/h5,8-9,11-12,15H,3-4,6-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIFPLPRZAIIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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